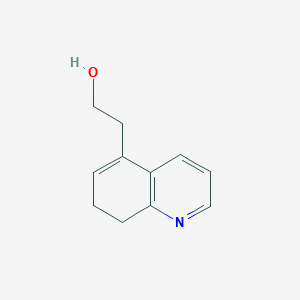

2-(7,8-Dihydroquinolin-5-yl)ethanol

Description

2-(7,8-Dihydroquinolin-5-yl)ethanol is a quinoline derivative characterized by a partially saturated quinoline core (dihydro modification at positions 7 and 8) and an ethanol substituent at position 4.

Properties

Molecular Formula |

C11H13NO |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

2-(7,8-dihydroquinolin-5-yl)ethanol |

InChI |

InChI=1S/C11H13NO/c13-8-6-9-3-1-5-11-10(9)4-2-7-12-11/h2-4,7,13H,1,5-6,8H2 |

InChI Key |

CMSASCQTYLICSP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C=CC=N2)C(=C1)CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7,8-Dihydroquinolin-5-yl)ethanol typically involves the reaction of quinoline derivatives with appropriate reagents. One common method is the reduction of 2-(7,8-Dihydroquinolin-5-yl)acetaldehyde using sodium borohydride in methanol. The reaction is carried out under mild conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of 2-(7,8-Dihydroquinolin-5-yl)ethanol may involve large-scale synthesis using similar reduction methods. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol group undergoes oxidation to form ketones under controlled conditions. For example:

-

Ketone formation : Oxidation with lithium aluminum hydride (LiAlH₄) in dry ether yields 7,8-dihydroquinolin-5-one as the primary product. Overoxidation is minimized by maintaining low temperatures (0–25°C) and short reaction times (1–3 hours).

| Reaction Conditions | Product | Yield | Source |

|---|---|---|---|

| LiAlH₄ in dry ether, 25°C, 2 h | 7,8-Dihydroquinolin-5-one | 72–78% | |

| TEMPO/CAN in ChCl:PTSA, 100°C | α-Alkenylated derivatives | 70–79% |

Esterification and Acylation

The hydroxyl group participates in esterification with activated carbonyl compounds:

-

Knoevenagel condensation : Reacts with methylene-active esters (e.g., ethyl cyanoacetate, diethylmalonate) in ethanol using piperidine as a catalyst. This forms coumarin-fused dihydroquinoline derivatives (e.g., 19a-d ) in 34–58% yields .

-

Mechanism : Involves initial dehydration to form an arylidene intermediate, followed by intramolecular transesterification .

Reduction and Hydrogenation

The dihydroquinoline ring can undergo further reduction:

-

Catalytic hydrogenation : Using Pd/C or Raney Ni under H₂ (1–3 atm) reduces the quinoline ring to a tetrahydroquinoline system. Selectivity depends on solvent polarity and catalyst loading.

Cyclization and Heterocycle Formation

The ethanol side chain facilitates cyclization to form fused heterocycles:

-

Pyrano-quinolinones : Reaction with ethyl cyanoacetate yields 3-substituted pyrano[3,2-g]quinolin-2-ones (19a-d ) via a Knoevenagel-transesterification pathway .

-

Triazole-linked derivatives : Click chemistry with azides generates triazole-fused analogs, though yields are moderate (30–60%) .

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Applications

- Cholinesterase Inhibition : Research indicates that derivatives of dihydroquinolinones, including 2-(7,8-Dihydroquinolin-5-yl)ethanol, exhibit inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. For instance, certain compounds in a related study demonstrated high inhibition rates (88-95%) against human recombinant AChE, suggesting that modifications to the dihydroquinoline structure can enhance therapeutic efficacy against neurodegenerative diseases .

- Antimicrobial Properties : Compounds derived from dihydroquinoline structures have been investigated for their antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them candidates for developing new antimicrobial agents .

Biological Research

Mechanisms of Action

- Target Interaction : The mechanism by which 2-(7,8-Dihydroquinolin-5-yl)ethanol exerts its biological effects often involves interaction with specific enzymes or receptors. For example, it may inhibit enzymes involved in neurotransmitter breakdown or act on microbial targets to disrupt cellular functions .

Case Studies

- In one study focusing on the synthesis of quinoline derivatives, researchers reported that specific modifications to the dihydroquinoline structure led to enhanced activity against microbial strains, indicating the importance of structural optimization in drug development .

Chemical Synthesis

Building Block for Complex Molecules

- 2-(7,8-Dihydroquinolin-5-yl)ethanol serves as a versatile building block in organic synthesis. It can be used as a precursor for synthesizing more complex molecules with potential therapeutic applications. The compound's ability to undergo various chemical reactions makes it valuable in the development of new pharmaceuticals .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2-(7,8-Dihydroquinolin-5-yl)ethanol involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress and cellular signaling .

Comparison with Similar Compounds

Phenolic Ethanol Derivatives

Phenolic ethanol analogs, such as tyrosol (1) and its derivatives (e.g., 2-(3-hydroxyphenyl)ethanol (2)), share the ethanol-substituted aromatic moiety but differ in core structure (phenol vs. dihydroquinoline). Key findings from International Journal of Molecular Sciences (2013) highlight their tyrosinase inhibition efficacy (Figure 2):

| Compound | Tyrosinase Inhibition (%) at 1 mM | Key Structural Feature |

|---|---|---|

| Tyrosol (1) | 65 ± 3 | Para-hydroxyphenyl ethanol |

| 2-(3-Hydroxyphenyl)ethanol (2) | 58 ± 2 | Meta-hydroxyphenyl ethanol |

| 2-(4-Hydroxy-3-methoxyphenyl)ethanol (4) | 72 ± 4 | Methoxy-para-hydroxyphenyl ethanol |

Comparison with Target Compound :

Styryl-Substituted Quinoline Derivatives

Quinoline derivatives with styryl and chloro substituents, such as (E)-7-amino-5-chloro-2-styrylquinolin-8-ol (6a-d), synthesized via sodium dithionite reduction (Molecules, 2010), provide insights into substituent positioning and reactivity :

| Compound | Substituents | Synthesis Key Step | Biological Relevance |

|---|---|---|---|

| 6a-d | Styryl, Cl, NH₂ | Reduction of nitro to amine | Antimicrobial/antifungal leads |

| Target Compound | Dihydroquinoline, ethanol | Not specified in evidence | Hypothesized enzyme modulation |

Comparison with Target Compound :

- Substituent Diversity: The ethanol group in the target compound offers hydrogen-bonding capability, akin to the amino group in 6a-d, but lacks the conjugated styryl system’s extended π-network.

Key Structural and Functional Differences

The table below summarizes critical distinctions:

Biological Activity

2-(7,8-Dihydroquinolin-5-yl)ethanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

2-(7,8-Dihydroquinolin-5-yl)ethanol has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H11N |

| Molecular Weight | 159.20 g/mol |

| IUPAC Name | 2-(7,8-dihydroquinolin-5-yl)ethanol |

| CAS Number | Not specified |

The biological activity of 2-(7,8-Dihydroquinolin-5-yl)ethanol can be attributed to its interaction with various biological targets:

- Cholinesterase Inhibition : Similar compounds have shown inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmission. For instance, a study highlighted that certain dihydroquinoline derivatives exhibited potent AChE inhibition, suggesting that 2-(7,8-Dihydroquinolin-5-yl)ethanol may also act as an AChE inhibitor .

- Anticancer Activity : Research indicates that quinoline derivatives possess antiproliferative properties against various cancer cell lines. For example, compounds similar to 2-(7,8-Dihydroquinolin-5-yl)ethanol have demonstrated significant growth inhibition in breast cancer (MDA-MB-231) and prostate cancer (PC-3) cell lines .

- Antimicrobial Properties : Quinoline derivatives are known for their antimicrobial activities. Studies have shown that modifications in the quinoline structure can enhance antibacterial and antifungal activities.

Case Studies

Several studies have investigated the biological effects of related compounds:

- Inhibition of Cholinesterases : A study reported that specific dihydroquinoline derivatives showed high inhibition rates against human recombinant AChE and butyrylcholinesterase (BuChE). The findings suggest that structural modifications in similar compounds could lead to enhanced inhibitory activity against cholinesterases .

- Antiproliferative Effects : In vitro studies on various quinoline analogs indicated that certain derivatives significantly reduced cell viability in cancer cell lines. For instance, compounds similar to 2-(7,8-Dihydroquinolin-5-yl)ethanol were tested at concentrations ranging from 10 µM to 25 µM and showed varying degrees of cytotoxicity .

- Molecular Docking Studies : Molecular docking studies have been employed to predict the binding affinity of quinoline derivatives to target enzymes. These studies suggest that structural features such as hydroxyl groups and nitrogen atoms play a critical role in enhancing biological activity through better receptor binding .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-(7,8-Dihydroquinolin-5-yl)ethanol, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves catalytic hydrogenation of quinoline derivatives followed by functionalization. For example, enzymatic approaches using β-glucosidase (as seen in analogous alcohol syntheses) can be adapted for regioselective modifications . Reaction optimization may employ Design of Experiments (DoE), such as Box-Behnken designs, to evaluate temperature, catalyst loading, and solvent effects .

Q. Which analytical techniques are critical for characterizing the purity and structure of 2-(7,8-Dihydroquinolin-5-yl)ethanol?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) with UV detection quantifies purity. Mass spectrometry (MS) validates molecular weight. Thermogravimetric analysis (TGA) assesses thermal stability .

Q. What safety protocols are recommended for handling 2-(7,8-Dihydroquinolin-5-yl)ethanol in laboratory settings?

- Methodology : Follow guidelines for structurally related quinoline derivatives: use PPE (gloves, goggles, lab coats), work in a fume hood, and segregate waste for professional disposal. Monitor for acute toxicity and environmental hazards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for 2-(7,8-Dihydroquinolin-5-yl)ethanol (e.g., conflicting CYP inhibition results)?

- Methodology : Conduct systematic meta-analyses to identify variables (e.g., assay conditions, cell lines). Validate findings using orthogonal methods:

Q. What computational frameworks predict the physicochemical properties (e.g., vaporization enthalpy, solubility) of 2-(7,8-Dihydroquinolin-5-yl)ethanol?

- Methodology : Apply group-contribution models (e.g., "centerpiece" approaches) to estimate vaporization enthalpies . For solubility, use ESOL (Estimated SOLubility) or COSMO-RS simulations. Validate predictions experimentally via dynamic light scattering (DLS) or shake-flask methods .

Q. How can researchers design experiments to evaluate the compound’s metabolic stability and drug-drug interaction potential?

- Methodology :

- Phase I Metabolism : Incubate with human liver microsomes (HLMs) and NADPH cofactor; quantify parent compound depletion via LC-MS/MS.

- CYP Inhibition : Screen against CYP isoforms (1A2, 2D6, 3A4) using fluorogenic probes .

- Data Interpretation : Apply Michaelis-Menten kinetics to calculate IC₅₀ and Ki values. Cross-reference with clinical databases (e.g., PharmGKB) to assess translational relevance .

Methodological Considerations for Data Analysis

Q. What strategies mitigate biases in bioactivity studies of 2-(7,8-Dihydroquinolin-5-yl)ethanol?

- Methodology :

- Use blinded analysis for high-throughput screening.

- Apply statistical corrections (e.g., Bonferroni) for multiple comparisons.

- Validate hits with dose-response curves and counter-screens against unrelated targets .

Q. How can researchers leverage open data principles while ensuring compliance with data protection regulations?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.